4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine

Descripción

Chemical Classification within Pyrazole-Pyrimidine Scaffolds

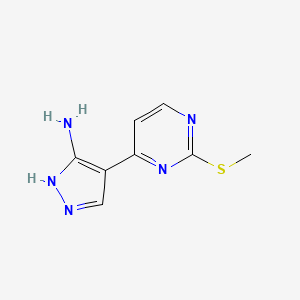

4-(2-(Methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine belongs to the broader classification of pyrazolopyrimidines, which represent a series of isomeric heterocyclic chemical compounds characterized by the fusion of pyrazole and pyrimidine ring systems. Within this classification, the compound specifically features a pyrazole ring substituted at the 4-position with a pyrimidine moiety bearing a methylthio group at the 2-position of the pyrimidine ring. This structural arrangement places the compound within the category of nitrogen-containing fused heterocyclic compounds that have gained prominence due to their analogy with purine bases found in deoxyribonucleic acid. The presence of both nitrogen-rich heterocycles and the sulfur-containing methylthio substituent contributes to the compound's unique chemical properties and potential biological activities.

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structure: 4-[2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazol-5-amine, with the corresponding International Chemical Identifier code 1S/C8H9N5S/c1-14-8-10-3-2-6(12-8)5-4-11-13-7(5)9/h2-4H,1H3,(H3,9,11,13). The compound's classification extends beyond simple structural categorization, as pyrazolopyrimidines are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with various biological targets through multiple binding modes. Research has demonstrated that these compounds can function as protein kinase inhibitors, phosphodiesterase inhibitors, and receptor blockers, making them valuable templates for pharmaceutical development.

Contemporary classification systems also recognize this compound as part of the broader family of functional pyrazolo[1,5-a]pyrimidines, which have attracted significant attention in both medicinal chemistry and materials science applications. The compound's structural features align with current research trends focusing on the development of heterocyclic systems that can serve dual purposes in both therapeutic applications and advanced materials research. The classification significance extends to synthetic chemistry, where compounds of this type serve as important intermediates and building blocks for more complex molecular architectures.

Historical Development of Pyrazolylpyrimidine Chemistry

The historical development of pyrazolopyrimidine chemistry traces its origins to the mid-twentieth century when researchers first began exploring the synthesis and properties of fused heterocyclic systems containing both pyrazole and pyrimidine rings. Early investigations in the 1950s focused primarily on understanding the fundamental chemical reactivity and synthetic accessibility of these compounds, with initial studies demonstrating various cyclization approaches for constructing the fused ring systems. The first significant breakthrough in pyrazolopyrimidine research occurred in 1956 when the anticancer activity of these compounds was evaluated for the first time, yielding appreciable results that sparked sustained interest in their biological potential.

During the 1960s and 1970s, synthetic methodologies for pyrazolopyrimidine construction evolved significantly, with researchers developing multiple approaches including condensation reactions between aminopyrazoles and various biselectrophilic compounds such as beta-dicarbonyls, beta-enaminones, and beta-ketonitriles. These early synthetic developments established the foundation for contemporary approaches to pyrazolopyrimidine synthesis, including the specific preparation of compounds like this compound. The historical progression of this field demonstrated the remarkable versatility of pyrazolopyrimidine scaffolds, which could be modified at multiple positions to generate structurally diverse libraries of compounds.

The 1980s and 1990s marked a pivotal period in pyrazolopyrimidine chemistry when these compounds were identified as potent inhibitors of various enzymes, particularly protein kinases. This discovery fundamentally shifted the research focus toward understanding the structure-activity relationships governing their biological activities. Protein kinases emerged as crucial drug targets for cancer treatment and other diseases characterized by disrupted cell growth and proliferation, positioning pyrazolopyrimidines as attractive candidates for pharmaceutical development. The unique structural features of these compounds, including their ability to mimic adenosine triphosphate and interact with kinase active sites, established them as privileged scaffolds for drug discovery.

Recent decades have witnessed an explosion of research into pyrazolopyrimidine synthesis and applications, with particular emphasis on developing environmentally sustainable synthetic methods and exploring their potential in materials science. Contemporary research has focused on optimizing synthetic pathways to minimize waste production, employ cost-effective reagents, and develop processes that align with green chemistry principles. The historical development of compounds like this compound reflects this broader evolution, as modern synthetic approaches enable the preparation of these complex molecules with improved efficiency and selectivity.

Structural Features and Molecular Characteristics

The molecular architecture of this compound exhibits several distinctive structural features that contribute to its chemical and biological properties. The compound consists of a pyrazole ring fused to a pyrimidine system, with the pyrazole bearing an amino group at the 5-position and the pyrimidine featuring a methylthio substituent at the 2-position. Crystallographic analysis of related compounds has revealed that the pyrimidine and pyrazole rings typically adopt nearly coplanar conformations, with dihedral angles between their mean planes ranging from 6.4 to 10 degrees. This planar arrangement facilitates effective pi-electron delocalization across the fused ring system and contributes to the compound's stability and potential for intermolecular interactions.

The presence of the methylthio group at the 2-position of the pyrimidine ring introduces additional structural complexity and potential for chemical modification. Spectroscopic analysis indicates that this substituent adopts conformations that minimize steric interactions with the neighboring nitrogen atoms while maintaining optimal orbital overlap for electronic stabilization. The amino group at the 5-position of the pyrazole ring provides opportunities for hydrogen bonding interactions, both intramolecular and intermolecular, which significantly influence the compound's solid-state packing arrangements and solution behavior. Research has demonstrated that the amino group can participate in intramolecular hydrogen bonding with pyrimidine nitrogen atoms, contributing to conformational stability.

Molecular modeling studies and experimental data have revealed that this compound possesses significant conformational flexibility around the bond connecting the pyrazole and pyrimidine rings. This flexibility enables the compound to adopt different conformations that may be favorable for binding to various biological targets, contributing to its potential as a pharmacophore. The compound's International Chemical Identifier Key MWDMUSJKDGYJIQ-UHFFFAOYSA-N reflects its unique structural arrangement and serves as a reliable identifier for database searches and chemical informatics applications.

The electronic structure of this compound reflects the electron-rich nature of both the pyrazole and pyrimidine rings, with the amino group providing additional electron density that can participate in various chemical reactions. Nuclear magnetic resonance spectroscopy and mass spectrometry have confirmed the structural assignments and provided detailed information about the compound's fragmentation patterns and dynamic behavior in solution. The compound's ability to form stable crystals suitable for X-ray diffraction analysis has enabled detailed structural characterization and understanding of its solid-state properties.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the growing importance of pyrazolopyrimidine derivatives in contemporary heterocyclic chemistry research, serving as both a synthetic target and a platform for further chemical elaboration. The compound's significance stems from its membership in the pyrazolopyrimidine family, which has emerged as a privileged scaffold for combinatorial library design and drug discovery due to its exceptional synthetic versatility and ability to undergo structural modifications throughout its periphery. Research has demonstrated that compounds of this type can serve as versatile building blocks for the synthesis of more complex heterocyclic systems, enabling the construction of diverse molecular libraries for biological screening and materials applications.

The compound's role in advancing synthetic methodology development cannot be overstated, as its preparation and derivatization have driven innovations in heterocyclic synthesis. Recent studies have explored various synthetic approaches for constructing pyrazolopyrimidine scaffolds, including microwave-assisted reactions, solvent-free conditions, and environmentally benign protocols. These methodological advances have implications extending far beyond the preparation of individual compounds, contributing to the broader development of sustainable synthetic chemistry practices. The synthesis of this compound has served as a model system for evaluating new synthetic transformations and reaction conditions.

Contemporary research has highlighted the significance of pyrazolopyrimidine derivatives like this compound in protein kinase inhibitor development, where these compounds have demonstrated exceptional potential as adenosine triphosphate-competitive inhibitors. The structural features of these compounds enable effective binding to kinase active sites, making them valuable tools for studying cellular signaling pathways and developing targeted therapies. Research has shown that pyrazolopyrimidines can inhibit various kinases including casein kinase 2, epidermal growth factor receptor, B-Raf, mitogen-activated protein kinase kinase, and cyclin-dependent kinases.

The interdisciplinary significance of this compound extends to materials science applications, where pyrazolopyrimidine derivatives have attracted attention due to their exceptional photophysical properties. These compounds have shown promise as fluorophores and have demonstrated interesting conformational and supramolecular phenomena in the solid state, potentially expanding their applications toward advanced materials development. The tendency of pyrazolopyrimidine derivatives to form crystals with notable structural features has made them subjects of interest in crystal engineering and supramolecular chemistry research.

Current research trends indicate that compounds like this compound will continue to play important roles in advancing our understanding of heterocyclic chemistry, particularly in the context of structure-activity relationships and biological target interactions. Studies have demonstrated that systematic structural modifications of pyrazolopyrimidine scaffolds can lead to compounds with enhanced selectivity, potency, and pharmaceutical properties. The ongoing development of new synthetic methodologies and biological evaluation protocols ensures that these compounds will remain at the forefront of heterocyclic chemistry research for the foreseeable future.

Propiedades

IUPAC Name |

4-(2-methylsulfanylpyrimidin-4-yl)-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5S/c1-14-8-10-3-2-6(12-8)5-4-11-13-7(5)9/h2-4H,1H3,(H3,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDMUSJKDGYJIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00728136 | |

| Record name | 4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956722-10-4 | |

| Record name | 4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Análisis Bioquímico

Biochemical Properties

4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine plays a significant role in biochemical reactions, particularly as an inhibitor of protein kinases. Protein kinases are essential enzymes that regulate various cellular processes, including cell growth, differentiation, and metabolism. This compound interacts with specific protein kinases, inhibiting their activity and thereby affecting downstream signaling pathways. The nature of these interactions involves binding to the active site of the kinases, preventing the transfer of phosphate groups from ATP to target proteins.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting protein kinases, this compound can alter the phosphorylation status of key signaling molecules, leading to changes in cell proliferation, apoptosis, and differentiation. Additionally, it has been observed to affect gene expression by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of protein kinases, inhibiting their catalytic activity. This inhibition can lead to a cascade of effects, including the suppression of downstream signaling pathways and alterations in gene expression. The compound may also interact with other biomolecules, such as transcription factors, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term exposure to the compound can lead to sustained inhibition of protein kinases and prolonged effects on cellular function. In vitro and in vivo studies have demonstrated that the compound’s effects can persist for several hours to days, depending on the concentration and exposure duration.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits protein kinases without causing significant toxicity. At higher doses, it may induce adverse effects, such as cytotoxicity and organ damage. Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical effects, and exceeding this threshold can lead to toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. The compound may undergo biotransformation, resulting in the formation of metabolites that can either retain or lose biological activity. These metabolic pathways can influence the compound’s efficacy and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. The distribution of the compound can influence its biological activity and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can determine its interactions with target biomolecules and its overall efficacy in modulating cellular processes.

Actividad Biológica

4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine, also known by its CAS number 956721-98-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological activities.

The molecular formula of this compound is C9H11N5S, with a molecular weight of approximately 207.26 g/mol. The compound features a pyrazole ring fused with a pyrimidine moiety, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

- Mechanism of Action : Pyrazole-containing compounds are known to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives have shown significant cytotoxicity against lung cancer (A549), colorectal cancer (HT-29), and breast cancer (MDA-MB-231) cells .

- Case Study : A study evaluating the cytotoxic effects of similar pyrazole compounds reported IC50 values indicating potent activity against several human cancer cell lines. For example, a related compound exhibited an IC50 of 193.93 µg/mL against A549 cells, suggesting that modifications in the structure could enhance efficacy .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 7f | A549 | 193.93 |

| 7a | HT-29 | 208.58 |

| 7b | MDA-MB-231 | 238.14 |

2. Antimicrobial Activity

The pyrazole scaffold is also recognized for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi.

- Research Findings : Studies indicate that modifications in the pyrazole structure can lead to enhanced antimicrobial activity. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results .

3. Other Pharmacological Activities

In addition to anticancer and antimicrobial properties, this compound may exhibit other biological activities:

- Anti-inflammatory Effects : Pyrazole derivatives are known to possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Antidiabetic Potential : Some studies suggest that pyrazole compounds may influence glucose metabolism and insulin sensitivity, although specific data on this compound is limited .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to 4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine exhibit anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Antimicrobial Properties

This compound has demonstrated potential as an antimicrobial agent. A study highlighted its effectiveness against various bacterial strains, suggesting it could be developed into new antibiotics . The mechanism involves disrupting bacterial cell wall synthesis, a critical target for antibiotic action.

Enzyme Inhibition

this compound has been investigated for its ability to inhibit enzymes such as kinases and phosphatases. These enzymes play crucial roles in cell signaling and regulation, making this compound a candidate for drug development targeting diseases like cancer and diabetes .

Agricultural Applications

Herbicide Development

The compound's structural characteristics allow it to interact with plant growth regulators, making it a candidate for herbicide formulation. Studies have shown that similar compounds can effectively inhibit weed growth without harming crop plants, indicating a potential for selective herbicide development .

Biochemical Research

Biomolecular Interactions

In biochemical studies, this compound is used to explore interactions between biomolecules. Its ability to bind selectively to certain proteins enables researchers to study protein functions and cellular processes .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of pyrazole derivatives, including this compound. The results indicated significant inhibition of proliferation in various cancer cell lines, supporting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed that it exhibited notable activity against Gram-positive and Gram-negative bacteria. The findings suggested that further optimization could lead to the development of new antimicrobial therapies .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Pyrimidine-Pyrazole Hybrids

Key structural differences among analogs arise from substituent positions, ring systems, and additional functional groups:

Notes:

- Electron Effects : Replacement of -SMe with -SO2Me () increases electron-withdrawing character, altering reactivity and solubility .

- Ring Systems : Benzothiazole (APY7) and thiazole () hybrids exhibit distinct π-π stacking and hydrogen-bonding profiles compared to pyrazole-based structures .

Crystallographic and Hydrogen-Bonding Profiles

- Target Compound: Limited crystallographic data, but related analogs (e.g., ) show pyrimidine-pyrazole planarity (6.4° dihedral angle) and H-bond-driven chain formation .

- Fluorophenyl Derivatives () : X-ray data (R factor = 0.031) confirm planar trichlorophenyl groups, enhancing stacking interactions .

Physicochemical and Functional Implications

- Solubility : The tetrahydrofuran-substituted analog () exhibits lower aqueous solubility due to hydrophobic furan, whereas -SO2Me derivatives () show improved polarity .

- Stability : Methylthio (-SMe) groups are prone to oxidation, necessitating stabilization strategies (e.g., tert-butyl protection in ) .

Métodos De Preparación

Sulfone Displacement Strategy

A notable preparation method involves the oxidation of 4-chloro-2-(methylthio)pyrimidine to its sulfone derivative, followed by nucleophilic displacement with a pyrazolyl amine intermediate.

Step 1: Oxidation

- 4-chloro-2-(methylthio)pyrimidine is oxidized to 4-chloro-2-(methylsulfonyl)pyrimidine.

- Oxidizing agents such as peracids or hydrogen peroxide under controlled conditions are typically employed.

Step 2: Nucleophilic Displacement

- The sulfonyl group is displaced by N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions.

- The intermediate N-formyl compound undergoes in situ hydrolysis to yield the target compound.

Preparation of the Pyrazolyl Amine Intermediate

- N-(1-methyl-1H-pyrazol-4-yl)formamide is synthesized from 1-methyl-1H-pyrazol-4-amine via reaction with formic acid.

-

- This route is amenable to large-scale production.

- Density Functional Theory (DFT) calculations support the selectivity and reactivity observed experimentally.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | Peracid/H2O2 | 4-chloro-2-(methylsulfonyl)pyrimidine |

| Displacement | N-(1-methyl-1H-pyrazol-4-yl)formamide, base | Target compound after hydrolysis |

| Intermediate Prep | 1-methyl-1H-pyrazol-4-amine + formic acid | N-(1-methyl-1H-pyrazol-4-yl)formamide |

This method was detailed in Organic Process Research & Development (2022).

Suzuki Coupling and Buchwald–Hartwig Amination

Another approach involves palladium-catalyzed cross-coupling reactions to assemble the pyrimidine-pyrazole framework:

-

- Reaction of (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester with 5-substituted-2,4-dichloropyrimidines.

- Catalyzed by PdCl2(dppf)·DCM with K2CO3 base in mixed solvent systems (1,4-dioxane/ethanol/water).

- Produces 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidines in moderate to good yields (59–69%).

-

- Amination of the chloropyrimidine intermediates with aminopyrazoles.

- Employs palladium catalysts and appropriate ligands under optimized conditions.

- Enables formation of the pyrazol-5-amine linkage on the pyrimidine ring.

| Reaction Step | Reagents/Catalysts | Yield (%) | Notes |

|---|---|---|---|

| Suzuki Coupling | PdCl2(dppf)·DCM, K2CO3, 1,4-dioxane/EtOH/H2O | 59–69 | Formation of chloropyrimidine intermediates |

| Buchwald–Hartwig Amination | Pd catalyst, aminopyrazoles | 26–40 | Formation of pyrazol-5-amine derivatives |

This methodology was reported in a 2023 study on pyrazolylpyrimidine derivatives with CDK2 inhibitory activity.

Process Development and Scale-Up Considerations

Industrial synthesis of related compounds incorporating the 4-(2-(methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine motif involves:

Sequential Washing and Purification

- Organic layers washed with aqueous acidic and basic solutions (e.g., H3PO4, NaCl, NaHCO3).

- Removal of residual water by azeotropic distillation with ethyl acetate.

Solvent Swapping and Concentration

- Concentration under vacuum at temperatures below 50 °C.

- Solvent exchange to methanol for subsequent reaction steps.

Crystallization and Salt Formation

- Preparation of crystalline forms via salt formation with benzenesulfonate or naphthalenedisulfonate.

- Control of polymorphism through recrystallization steps.

-

- Complex sequences involving protection/deprotection, coupling, and purification steps.

- Careful control of temperature, solvent volumes, and reagent stoichiometry to optimize yield and purity.

These process details are extracted from patent literature describing manufacturing methods for related pyrimidinyl-pyrazole compounds.

Comparative Summary Table of Preparation Methods

| Methodology | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Sulfone Displacement | Oxidation to sulfone → nucleophilic displacement → hydrolysis | Scalable, selective, good yield | Requires oxidation step control |

| Suzuki Coupling + Buchwald–Hartwig Amination | Pd-catalyzed cross-coupling and amination | Modular, versatile for analog synthesis | Moderate yields, requires Pd catalysts |

| Industrial Process Development | Sequential washing, solvent swaps, crystallization | High purity, scalable, well-controlled | Multi-step, complex purification |

Research Findings and Mechanistic Insights

DFT Calculations : Computational studies have elucidated the electronic factors governing the displacement of methylsulfonyl groups by pyrazolyl amines, rationalizing the regioselectivity and reaction kinetics observed experimentally.

Reaction Optimization : Variations in base strength, solvent polarity, and temperature have been systematically studied to maximize displacement efficiency and minimize side reactions.

Catalyst Selection : In Suzuki and Buchwald–Hartwig reactions, ligand and catalyst choice critically affects coupling efficiency and product purity, with PdCl2(dppf)·DCM emerging as a preferred catalyst system.

Q & A

Q. What synthetic strategies are commonly employed to prepare 4-(2-(methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine?

The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. A common approach involves reacting 2-(methylthio)pyrimidine derivatives with hydrazine precursors. For example:

- Step 1 : Condensation of 2-(methylthio)pyrimidin-4-yl carbonyl intermediates with substituted hydrazines (e.g., tetrahydrofuran-3-yl hydrazine) under acidic conditions (e.g., acetic acid) to form the pyrazole core .

- Step 2 : Purification via chiral chromatography to isolate enantiomers, as demonstrated in the synthesis of related compounds .

- Key Reagents : Hydrazine derivatives, acetic acid, and chiral stationary phases for enantiomer separation.

Q. What analytical techniques are critical for characterizing this compound?

- X-ray Crystallography : Resolves molecular geometry and confirms stereochemistry. For example, SHELX software is used for refinement, with R factors typically <0.05 for high-resolution structures .

- NMR Spectroscopy : H and C NMR validate substituent positions and purity. Methylthio groups (~δ 2.5 ppm in H NMR) and pyrimidine/pyrazole protons are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., CHNOS for enantiopure forms) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., dihedral angles, hydrogen bonding) be resolved during structural refinement?

- Software Tools : SHELXL (for small-molecule refinement) and OLEX2/APEX4 (for data integration) are standard. SHELX’s robust parameterization handles high-resolution data but may require manual adjustment for disordered moieties (e.g., tetrahydrofuran rings) .

- Example Challenge : In related compounds, dihedral angles between pyrimidine and pyrazole rings vary (e.g., 6.4° vs. 10.2°). This is addressed by refining thermal displacement parameters and validating against DFT-optimized geometries .

Q. How do synthetic yields vary with substituent modifications, and how can these be optimized?

Q. What methodologies are used to analyze structure-activity relationships (SAR) for biological activity?

- In Vitro Assays : Anticancer activity is tested via cell viability assays (e.g., MTT), while antimicrobial activity uses MIC (Minimum Inhibitory Concentration) protocols .

- SAR Insights : The methylthio group enhances lipophilicity, improving membrane permeability. Pyrazole ring planarity is critical for target binding (e.g., kinase inhibition), as shown in analogues with IC values <1 μM .

Q. How can conflicting biochemical data (e.g., variable IC50_{50}50 values across studies) be reconciled?

- Data Normalization : Use standardized controls (e.g., cisplatin for cytotoxicity) and validate assays across multiple cell lines.

- Example : Discrepancies in antitubercular activity (MIC 2–16 μg/mL) arise from differences in bacterial strains. Cross-validation with clinical isolates is recommended .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Structural Validation

| Parameter | Value (Example) | Source |

|---|---|---|

| Space Group | P222 (orthorhombic) | |

| R Factor | 0.041–0.043 | |

| Dihedral Angle (Pyrimidine-Pyrazole) | 6.4° ± 0.1° |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.